molecular formula C11H9BrN2O3 B2994547 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-34-8

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2994547
CAS No.: 1006487-34-8
M. Wt: 297.108
InChI Key: VXBGTLMJHCWAAF-UHFFFAOYSA-N
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Description

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 g/mol This compound is characterized by the presence of a bromophenoxy group attached to a pyrazole ring, which is further connected to a carboxylic acid group

Scientific Research Applications

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to detail the exact mode of action of this compound. The bromophenoxy group could potentially undergo nucleophilic aromatic substitution reactions .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and gene regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. The presence of the carboxylic acid group could potentially enhance its water solubility, which may influence its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-bromophenol with a suitable pyrazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with the bromine atom in the para position.

    1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

1-[(3-bromophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGTLMJHCWAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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